molecular formula C8H12N2 B12827431 (R)-1-(Pyridin-4-yl)propan-1-amine

(R)-1-(Pyridin-4-yl)propan-1-amine

Cat. No.: B12827431
M. Wt: 136.19 g/mol
InChI Key: VGFZORUFTNLGLI-MRVPVSSYSA-N
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Description

(R)-1-(Pyridin-4-yl)propan-1-amine hydrochloride ( 1311254-88-2) is a chiral amine building block of high interest in medicinal chemistry and neuroscience research . This compound features a pyridine heterocycle, a common pharmacophore in drug discovery known to influence a molecule's biological activity and physicochemical properties . The specific (R)-enantiomer provided is crucial for studying stereospecific interactions with biological targets. The primary amine group serves as a versatile synthetic handle for further chemical elaboration, making this chemical a valuable synthon for constructing more complex molecular architectures . In pharmaceutical research, such chiral, pyridine-containing amines are key intermediates in the development of potential therapeutics. Research into neuronal nitric oxide synthase (nNOS) inhibitors, important for investigating neurodegenerative disorders, has highlighted the value of chiral amines that can act as potent and selective scaffolds . The incorporation of specific hydrophobic fragments, akin to the propyl group in this molecule, has been shown to be a strategy for improving both inhibitory potency and isoform selectivity in such targets . This product is supplied as the hydrochloride salt to enhance stability and handling. Specifications: • CAS Number: 1311254-88-2 • Molecular Formula: C 8 H 13 ClN 2 • Molecular Weight: 172.66 g/mol • MDL Number: MFCD18711610 • SMILES: CC C@H N.Cl This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1R)-1-pyridin-4-ylpropan-1-amine

InChI

InChI=1S/C8H12N2/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2,9H2,1H3/t8-/m1/s1

InChI Key

VGFZORUFTNLGLI-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C1=CC=NC=C1)N

Canonical SMILES

CCC(C1=CC=NC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyridin-4-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and a suitable chiral amine precursor.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

    Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Pyridin-4-yl)propan-1-amine may involve large-scale reactors, continuous flow processes, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce

Scientific Research Applications

Neurological Disorders

Research indicates that (R)-1-(Pyridin-4-yl)propan-1-amine may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds with similar structures have shown potential as modulators in pathways associated with neurological disorders such as depression and anxiety . In vitro studies have demonstrated its ability to influence receptor activity, suggesting that it could serve as a lead compound for developing new drugs targeting these conditions.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria, including Helicobacter pylori. This bacterium is associated with gastric ulcers and other gastrointestinal disorders . The structural features of (R)-1-(Pyridin-4-yl)propan-1-amine allow for modifications that could enhance its efficacy against resistant strains.

Organic Synthesis Applications

(R)-1-(Pyridin-4-yl)propan-1-amine serves as a valuable building block in organic synthesis. Its amine group allows for further functionalization to create more complex molecules with desired properties. The presence of the pyridine ring makes it a versatile precursor in the synthesis of various bioactive compounds .

Examples of Synthetic Routes

The synthesis of (R)-1-(Pyridin-4-yl)propan-1-amine typically involves several steps:

  • Formation of the Pyridine Ring : Starting from appropriate precursors, the pyridine structure is established.
  • Amine Functionalization : The propan-1-amine group is introduced through reductive amination or similar methods.
  • Salt Formation : The dihydrochloride salt can be formed to improve solubility and stability.

These synthetic routes are adaptable depending on the desired purity and yield .

Material Science Applications

The unique combination of aromatic and aliphatic groups in (R)-1-(Pyridin-4-yl)propan-1-amine enables its use in developing novel materials. Its ability to self-assemble into supramolecular structures can be exploited in creating advanced polymeric materials with specific electrical or optical properties .

Several studies have examined the biological activity of (R)-1-(Pyridin-4-yl)propan-1-amine:

  • A study demonstrated that derivatives of this compound could significantly affect neurotransmitter uptake in neuronal cells, indicating potential applications in treating mood disorders .

Synthetic Development

In synthetic chemistry, (R)-1-(Pyridin-4-yl)propan-1-amines have been utilized to create novel drug candidates through modifications that enhance their biological activity or selectivity against specific targets .

Comparison with Similar Compounds

Stereoisomers and Salt Forms

The (S)-enantiomer [(S)-1-(Pyridin-4-yl)propan-1-amine, CAS 1311254-88-2] exhibits identical molecular connectivity but differs in stereochemistry, leading to distinct biological interactions. Both enantiomers share a structural similarity score of 0.97 with the non-chiral parent compound, 1-(Pyridin-4-yl)propan-1-amine (CAS 186029-03-8), which lacks stereochemical definition . The hydrochloride derivatives of both enantiomers ([R]- and [S]-forms) show enhanced crystallinity compared to the free bases, making them preferable for formulation .

Table 1: Stereochemical and Salt Comparisons
Compound Name CAS Number Similarity Score Key Property
(R)-1-(Pyridin-4-yl)propan-1-amine 60289-68-1 1.00 (HCl salt) Chiral catalyst precursor
(S)-1-(Pyridin-4-yl)propan-1-amine 1311254-88-2 0.97 Mirror-image reactivity
1-(Pyridin-4-yl)propan-1-amine 186029-03-8 0.97 Racemic mixture

Structural Analogs with Modified Substituents

Triethoxysilyl-Functionalized Derivatives

This modification expands applications in hybrid materials and chromatography, unlike the simpler (R)-1-(Pyridin-4-yl)propan-1-amine, which lacks such functional handles .

Piperidine-Substituted Amines

3-(Piperidin-1-yl)propan-1-amine and 4-(piperidin-1-yl)butan-1-amine () replace the pyridinyl group with a piperidine ring and vary chain length. These compounds exhibit antagonistic activity at histamine H3 receptors, suggesting that the pyridinyl group in the target compound may alter target selectivity in neurological applications .

Positional Isomers

3-(Pyridin-4-yl)propan-1-amine (CAS 30532-36-6) shifts the pyridinyl group to the third carbon of the propane chain.

Chain Length and Functional Group Variations

  • 4-(Pyridin-4-yl)butan-1-amine (hypothetical): Extending the carbon chain increases molecular flexibility, which could improve binding to hydrophobic pockets in enzyme active sites.
Table 2: Structural and Functional Comparisons
Compound Name Molecular Formula Key Feature Application
(R)-1-(Pyridin-4-yl)propan-1-amine C₈H₁₂N₂ Chiral center at C1 Asymmetric synthesis
3-(Pyridin-4-yl)propan-1-amine C₈H₁₂N₂ Pyridinyl at C3 Enhanced nucleophilicity
N-[[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methyl]propan-1-amine C₁₆H₂₇N₃ Dual heterocyclic system Multi-target drug design

Thermophysical Properties

Linear primary amines like propan-1-amine and butan-1-amine exhibit lower viscosity deviations (ηΔ) in alcohol solutions compared to branched analogs, as shown in . For (R)-1-(Pyridin-4-yl)propan-1-amine, the rigid pyridinyl group likely reduces conformational flexibility, increasing viscosity relative to non-aromatic amines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(Pyridin-4-yl)propan-1-amine, and how can enantiomeric purity be ensured?

  • Methodology : A common approach involves asymmetric synthesis using chiral catalysts or resolving agents. For example, copper-catalyzed coupling reactions (e.g., Ullmann-type) with enantiomerically pure starting materials can yield the (R)-enantiomer . Post-synthesis, enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Ensure reaction conditions (temperature, solvent, catalyst loading) are optimized to minimize racemization .

Q. How can researchers characterize (R)-1-(Pyridin-4-yl)propan-1-amine using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for pyridine ring protons (δ 8.5–7.5 ppm) and the chiral propan-1-amine backbone (δ 3.0–1.5 ppm). Compare with computed spectra or literature data .
  • HRMS : Confirm molecular weight (C8_8H12_{12}N2_2; theoretical 136.10 g/mol) using high-resolution mass spectrometry .
  • IR : Identify amine N–H stretches (~3300 cm1^{-1}) and pyridine C=N vibrations (~1600 cm1^{-1}) .

Q. What biological assays are suitable for studying (R)-1-(Pyridin-4-yl)propan-1-amine’s activity?

  • Methodology :

  • Receptor binding : Use radioligand displacement assays (e.g., for nicotinic acetylcholine receptors, where pyridine derivatives are common ligands) .
  • Enzyme inhibition : Screen against enzymes like monoamine oxidases (MAOs) using fluorometric or colorimetric substrates. Include controls for enantiomer-specific effects .

Advanced Research Questions

Q. How can computational modeling guide the design of (R)-1-(Pyridin-4-yl)propan-1-amine derivatives with enhanced binding affinity?

  • Methodology :

  • Perform docking studies (e.g., AutoDock Vina) to predict interactions between the compound and target proteins (e.g., kinases, GPCRs).
  • Use DFT calculations to optimize the geometry and electronic properties of the chiral center and pyridine ring. Compare with crystal structures of analogous compounds .

Q. What strategies resolve contradictions in biological activity data between enantiomers?

  • Methodology :

  • Enantiomer separation : Use preparative chiral chromatography to isolate (R)- and (S)-forms.
  • Dose-response assays : Test each enantiomer across multiple concentrations to establish EC50_{50}/IC50_{50} values. Statistical analysis (e.g., ANOVA) can identify significant differences in potency or efficacy .

Q. How can researchers optimize the crystallization of (R)-1-(Pyridin-4-yl)propan-1-amine for X-ray diffraction studies?

  • Methodology :

  • Solvent screening : Test polar (e.g., ethanol/water) vs. non-polar (e.g., hexane) solvent systems.
  • Temperature gradients : Slow cooling from saturated solutions promotes single-crystal growth.
  • Refinement : Use SHELXL for structure refinement, incorporating hydrogen bonding and torsional parameters from the pyridine and amine groups .

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